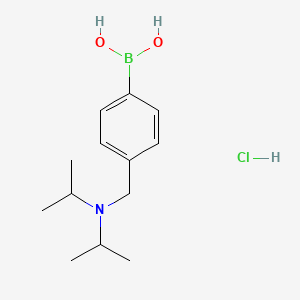
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is an organoboron compound that has gained attention in the field of organic chemistry due to its unique properties and versatile applications. This compound is particularly notable for its role in Suzuki-Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds in the synthesis of various organic molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride typically involves the reaction of (4-bromomethyl)phenylboronic acid with diisopropylamine under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran (THF). The reaction mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow processes and the use of automated reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as crystallization and chromatography, is also common to obtain high-purity products .
化学反应分析
Types of Reactions
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or borates.
Reduction: Reduction reactions can convert the compound into its corresponding borane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while reduction can produce borane derivatives. Substitution reactions result in the formation of various substituted phenylboronic acids .
科学研究应用
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride has a wide range of applications in scientific research:
作用机制
The mechanism of action of (4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride involves its ability to form stable complexes with various molecular targets. In Suzuki-Miyaura coupling reactions, the compound acts as a boron reagent that undergoes transmetalation with palladium catalysts to form carbon-carbon bonds. This process involves the transfer of the boronic acid group to the palladium center, followed by reductive elimination to yield the desired product .
相似化合物的比较
Similar Compounds
- 4-(Dimethylamino)phenylboronic acid
- 4-(Diphenylamino)phenylboronic acid
- 4-(Methylthio)phenylboronic acid
Uniqueness
(4-((Diisopropylamino)methyl)phenyl)boronic acid hydrochloride is unique due to its diisopropylamino group, which imparts specific steric and electronic properties. This makes it particularly effective in certain catalytic processes and enhances its stability compared to other boronic acids .
属性
分子式 |
C13H23BClNO2 |
|---|---|
分子量 |
271.59 g/mol |
IUPAC 名称 |
[4-[[di(propan-2-yl)amino]methyl]phenyl]boronic acid;hydrochloride |
InChI |
InChI=1S/C13H22BNO2.ClH/c1-10(2)15(11(3)4)9-12-5-7-13(8-6-12)14(16)17;/h5-8,10-11,16-17H,9H2,1-4H3;1H |
InChI 键 |
OUDLGZGWHVFUOA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC=C(C=C1)CN(C(C)C)C(C)C)(O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



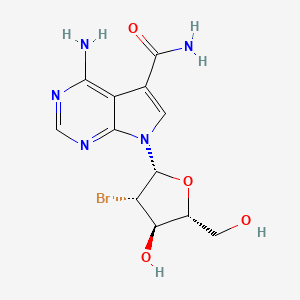
![2-[(4-Chlorophenyl)methyl]pyrimidin-4(3H)-one](/img/structure/B12922569.png)
![3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline](/img/structure/B12922575.png)
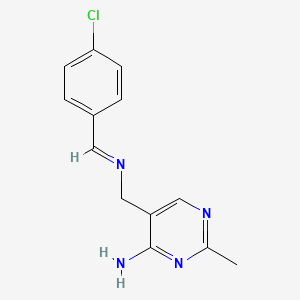

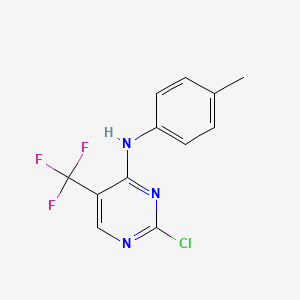
![(R)-3-((2S,3S)-5-Hydroxy-2,3,8,8-tetramethyl-4-oxo-2,3,4,8-tetrahydropyrano[3,2-g]chromen-10-yl)hexanoic acid](/img/structure/B12922599.png)
![5-(5-[1-(2-Methylbenzoyl)piperidin-4-YL]-1,2,4-oxadiazol-3-YL)-2-(trifluoromethyl)pyridine](/img/structure/B12922603.png)
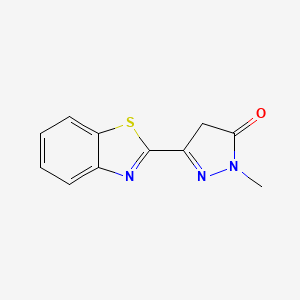
![4-Methyl-2H-cyclohepta[b]furan-2-one](/img/structure/B12922627.png)
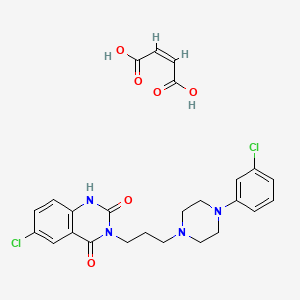

![4-((5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-yl)oxy)-N-phenylbenzamide](/img/structure/B12922652.png)
